Product packaging for lithium(1+) 2-oxohex-5-enoate(Cat. No.:CAS No. 2613382-07-1)

lithium(1+) 2-oxohex-5-enoate

Cat. No.: B6182449
CAS No.: 2613382-07-1
M. Wt: 134.1
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Description

Contextualization of Alpha-Keto Carboxylic Acids in Organic and Biological Chemistry

Alpha-keto acids, also known as 2-oxoacids, are organic compounds featuring a ketone functional group adjacent to a carboxylic acid. wikipedia.org This arrangement makes them highly versatile molecules in both biological systems and synthetic organic chemistry. nih.govmdpi.com In biochemistry, α-keto acids are pivotal intermediates in major metabolic pathways, including glycolysis and the Krebs cycle. wikipedia.org For instance, pyruvic acid and α-ketoglutaric acid are central to cellular energy production and amino acid metabolism. wikipedia.orgmdpi.com

In the realm of organic synthesis, α-keto acids are valued as versatile platform molecules. mdpi.com Their dual functionality allows them to participate in a wide array of reactions, such as esterification, nucleophilic additions, and reductions. mdpi.com Recently, they have gained prominence as "green" acylating agents, serving as alternatives to traditional reagents like acyl chlorides, with the significant advantage of producing only carbon dioxide as a byproduct. acs.org Their utility extends to the synthesis of valuable compounds, including pharmaceuticals and natural product analogs. mdpi.com

Overview of Unsaturated Carboxylic Acid Chemistry and Reactivity

Unsaturated carboxylic acids contain at least one carbon-carbon double or triple bond. britannica.com The properties of these molecules are heavily influenced by the position of the unsaturation relative to the carboxyl group. libretexts.org When the double bond and carboxyl group are far apart, they tend to react independently. libretexts.org However, in α,β-unsaturated acids, such as the parent molecule 2-oxohex-5-enoic acid, the double bond is conjugated with the carbonyl groups of both the ketone and the carboxylic acid.

This conjugation creates a unique electronic system that influences the molecule's reactivity. Such systems can undergo nucleophilic attack not only at the carbonyl carbon but also at the β-carbon in a process known as conjugate or Michael addition. libretexts.org Furthermore, the double bonds in unsaturated acids can undergo typical addition reactions like bromination and hydration, although these reactions can be slower compared to simple alkenes. libretexts.org

Rationale for Investigating Lithium(1+) 2-Oxohex-5-enoate

The specific investigation of this compound is driven by the unique combination of its constituent parts: the 2-oxohex-5-enoate anion and the lithium cation. This combination suggests significant potential in synthesis, offers a platform for studying fundamental reaction dynamics, and connects to important biochemical structures.

The parent molecule, 2-oxohex-5-enoic acid, is considered a crucial building block for creating more complex organic structures. Its ester derivatives have demonstrated tangible value in pharmaceutical synthesis. For example, ethyl 2-oxohex-5-enoate is a key starting material in the patented synthesis of arginase inhibitors, which are compounds of therapeutic interest. nih.govmdpi.com A tandem, one-pot method has been developed for converting aldehydes into β-substituted 2-oxohex-5-enoic acids, highlighting the utility of this molecular scaffold in efficient chemical synthesis. organic-chemistry.org The lithium salt, by providing a nucleophilic enolate, is poised to be a highly valuable intermediate for forming new carbon-carbon bonds, a cornerstone of organic synthesis. researchgate.net

Key Properties of the Parent Acid: 2-Oxohex-5-enoic Acid

Property Value
Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Appearance Colorless to slightly yellow liquid
Solubility Soluble in water and organic solvents
Key Functional Groups Carbonyl group, Carboxylic acid, Alkene

Data sourced from BenchChem.

The chemistry of metal enolates is fundamental to understanding many carbon-carbon bond-forming reactions. The identity of the alkali metal cation (Li+, Na+, K+) has a profound impact on the structure and reactivity of the enolate. bham.ac.ukrsc.org Lithium enolates are of particular theoretical and practical interest due to the small size and high charge density of the Li+ ion, which leads to a high affinity for oxygen and more covalent character in the oxygen-metal bond compared to sodium or potassium enolates. rsc.orgstackexchange.com

This strong interaction allows lithium to chelate with both the enolate oxygen and the oxygen of an electrophile (like an aldehyde), organizing the reactants into a six-membered cyclic transition state, famously described by the Zimmerman-Traxler model. stackexchange.com This pre-organization often leads to high levels of diastereoselectivity in reactions like aldol (B89426) additions. stackexchange.com In contrast, the more dissociated sodium and potassium enolates react under thermodynamic control, often favoring conjugate addition products. stackexchange.com The study of this compound thus provides a valuable model for exploring these fundamental principles of kinetic versus thermodynamic control and the role of metal ions in directing reaction pathways. goettingen-research-online.deuwo.ca

Comparative Properties of Alkali Metal Enolates

Feature Lithium (Li+) Sodium (Na+) / Potassium (K+)
M-O Bond Character More covalent, strong interaction stackexchange.com More ionic, highly dissociated stackexchange.com
Aggregation Tends to form aggregates (e.g., hexamers, tetramers) in solution bham.ac.ukrsc.org Also forms aggregates, but structure can differ from lithium enolates rsc.org
Reaction Control Often under kinetic control, favoring direct addition stackexchange.com Typically under thermodynamic control, favoring conjugate addition stackexchange.com
Stereoselectivity Can provide high stereoselectivity via chelated transition states (Zimmerman-Traxler) stackexchange.com Lower stereoselectivity due to less organized transition states stackexchange.com

Information synthesized from Chemistry Stack Exchange and Dalton Transactions. rsc.orgstackexchange.com

The α-keto acid motif is a cornerstone of biochemistry, central to the conversion of amino acids and carbohydrates. wikipedia.org The body synthesizes and utilizes these structures in virtually every cell. libretexts.org For instance, α-keto acid-dependent dioxygenases are a major class of enzymes that use an α-keto acid cofactor to activate molecular oxygen for various biological reactions. nih.gov

Furthermore, the α,β-unsaturated carbonyl structure, present in the enoate portion of the molecule, is recognized by specific enzymes. Enoate reductases, for example, catalyze the reduction of α,β-unsaturated aldehydes and ketones. u-tokyo.ac.jp The metabolism of certain sugars like arabinose can proceed through pathways that generate 2-keto-3-deoxy-sugar acid intermediates, which are structurally related to α-keto acids. mdpi.comresearchgate.net Therefore, investigating a molecule like this compound can offer insights into the types of substrates recognized by enzymes and the mechanisms of metabolic transformations.

Properties

CAS No.

2613382-07-1

Molecular Formula

C6H7LiO3

Molecular Weight

134.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemo Regio Stereoselective Approaches to Lithium 1+ 2 Oxohex 5 Enoate

Strategic Retrosynthetic Analysis for 2-Oxohex-5-enoic Acid Precursors

Retrosynthetic analysis of 2-oxohex-5-enoic acid reveals several key disconnections. The primary challenges are the formation of the C-C backbone and the introduction of the ketone at the C2 position adjacent to the carboxylic acid.

The construction of the six-carbon chain with a terminal alkene can be approached through several reliable carbon-carbon bond-forming reactions.

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction is a powerful method for creating alkenes with high stereocontrol, typically favoring the (E)-isomer. A plausible retrosynthetic disconnection of the 2-oxohex-5-enoic acid ester precursor involves the reaction between a phosphonate (B1237965) ylide and an aldehyde. For instance, a tandem three-step, one-pot sequence involving an HWE olefination, a Claisen rearrangement, and subsequent hydrolysis has been described for converting aldehydes into related β-substituted-2-oxohex-5-enoic acids. This approach highlights the utility of the HWE reaction in complex, multi-step syntheses performed in a single pot.

Aldol (B89426) Condensation Variants: The aldol condensation is a fundamental C-C bond-forming reaction that unites an enolate with a carbonyl compound. A potential strategy for synthesizing a precursor to 2-oxohex-5-enoic acid involves the condensation of a methyl ketone with glyoxylic acid. rsc.org This reaction directly forms a 4-oxo-2-butenoic acid structure, which could then be extended. A more direct, albeit for a related structure, involves the condensation of an appropriate aldehyde with levulinic acid to yield 6-aryl-4-oxohex-5-enoic acids, demonstrating the formation of a hexenoic acid backbone through an aldol-type mechanism. nih.gov For the specific target, a retrosynthetic approach could involve the reaction between the enolate of a pyruvate (B1213749) ester and 3-butenal.

StrategyReactantsKey Bond FormedProduct Type
Horner-Wadsworth-Emmons Phosphonate Ylide + AldehydeC=C Double Bondα,β-Unsaturated Ester
Aldol Condensation Pyruvate Ester Enolate + 3-ButenalC-C Single Bondβ-Hydroxy-α-keto Ester
Aldol Condensation Methyl Ketone + Glyoxylic AcidC=C Double Bond4-Oxo-2-butenoic Acid

Once the carbon skeleton is established, the introduction of the α-keto group is a critical step. This is typically achieved through oxidation or functional group interconversion.

Oxidation of α-Hydroxy Acid Precursors: A highly effective and common method for synthesizing α-keto acids is the oxidation of the corresponding α-hydroxy acids. mdpi.com The precursor, 2-hydroxyhex-5-enoic acid, can be oxidized to the target 2-oxohex-5-enoic acid. nih.gov A variety of oxidizing agents can be employed for this transformation. Modern methods utilize catalytic systems to achieve high chemoselectivity. For example, nitroxyl (B88944) radical catalysts such as 2-azaadamantane (B3153908) N-oxyl (AZADO), using molecular oxygen as a co-oxidant, can selectively oxidize α-hydroxy acids to the desired α-keto acids under mild conditions, minimizing side reactions like decarboxylation. organic-chemistry.org

Other Oxidation Pathways: Alternative strategies include the oxidation of alkenes. A recyclable, bifunctional iron nanocomposite has been shown to catalyze the efficient synthesis of α-keto acids from various alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Other established but often harsher methods involve oxidizing agents like selenium dioxide or potassium permanganate (B83412) to convert specific precursors into α-keto acids. mdpi.com

PathwayPrecursorReagent/Catalyst ExampleKey Transformation
Alcohol Oxidation 2-Hydroxyhex-5-enoic acidAZADO / O₂-CH(OH)- → -C(O)-
Alkene Oxidation Suitably substituted hexenoic precursorIron Nanocomposite / TBHPC=C → C(O)CO₂H
C-H Oxidation Hex-5-enoic acid esterSelenium Dioxide (SeO₂)-CH₂-CO₂R → -C(O)-CO₂R

Direct Synthesis of 2-Oxohex-5-enoic Acid and its Esters

Direct synthetic routes aim to construct the target molecule efficiently, often by combining several transformations into a streamlined sequence.

Microwave-assisted organic synthesis has emerged as a key tool for optimizing reaction conditions. For instance, in the synthesis of 4-oxo-2-butenoic acids via the aldol condensation of methyl ketones and glyoxylic acid, microwave irradiation significantly accelerates the reaction. rsc.org Optimization of such reactions involves careful selection of catalysts and temperature. Studies have shown that for aliphatic methyl ketones, a combination of pyrrolidine (B122466) and acetic acid at 60°C provides improved yields, whereas higher temperatures can lead to degradation. For aromatic ketones, an acid catalyst like tosic acid is often more effective. rsc.org These findings underscore the importance of tailoring reaction parameters to the specific substrate to maximize yield and purity.

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of synthetic routes. β,γ-Unsaturated α-ketoesters, a class of compounds to which 2-oxohex-5-enoic acid belongs, are valuable synthons in asymmetric catalysis. nih.govresearchgate.net Their unique 1,2-dicarbonyl motif can coordinate to chiral catalysts, enabling a wide range of enantioselective transformations.

Recent advancements include:

Copper(II) Triflate: This Lewis acid effectively catalyzes the reaction of (trimethylsilyloxy) acrylic esters with acetals to form γ-alkoxy-α-keto esters, which are closely related structures. The reaction proceeds under mild conditions with high yields. researchgate.net

Iron Nanocomposites: Recyclable iron-based catalysts offer a sustainable option for the oxidation of alkenes to α-keto acids, demonstrating good yields across various substrates. organic-chemistry.org

Organocatalysis: Chiral organocatalysts have been successfully employed in various asymmetric reactions involving β,γ-unsaturated α-ketoesters, including Friedel-Crafts and Michael additions, to create complex chiral molecules with high stereocontrol. nih.gov

These catalytic systems offer pathways to not only synthesize the racemic acid but also to potentially access enantiomerically enriched versions, which are often of significant interest.

Conversion to Lithium(1+) 2-Oxohex-5-enoate

The final step in the synthesis is the conversion of 2-oxohex-5-enoic acid to its lithium salt. This is a straightforward acid-base neutralization reaction. A standard and high-yielding procedure involves treating the carboxylic acid with an equimolar amount of lithium hydroxide (B78521). thieme-connect.de

The typical process involves dissolving the 2-oxohex-5-enoic acid in a suitable solvent, commonly water, and adding a solution of lithium hydroxide. google.comgoogle.com The reaction mixture may be heated to ensure complete dissolution and reaction. Upon cooling, the this compound salt crystallizes from the solution and can be isolated by filtration. The use of additives like urea (B33335) can sometimes improve the crystal quality and yield. google.comgoogle.com

Deprotonation Methodologies for Carboxylic Acids

The most direct and common method for the synthesis of a lithium carboxylate salt is the deprotonation of the corresponding carboxylic acid using a suitable lithium base. The acidity of the carboxylic acid proton (pKa ≈ 3-5) allows for the use of a range of bases.

For the synthesis of this compound from 2-oxohex-5-enoic acid, the ideal base would be one that is strong enough to deprotonate the carboxylic acid quantitatively without promoting side reactions at the α-keto position or the terminal double bond.

Table 1: Comparison of Lithium Bases for Deprotonation of Carboxylic Acids

Lithium BaseFormulaBase StrengthPotential for Side Reactions with 2-Oxohex-5-enoic Acid
Lithium HydroxideLiOHModerately StrongLow: Selective for the acidic carboxylic proton.
Lithium CarbonateLi₂CO₃WeakIncomplete or slow reaction.
n-Butyllithiumn-BuLiVery StrongHigh: Potential for nucleophilic attack at the ketone and deprotonation at the α-carbon of the ketone.
Lithium Diisopropylamide (LDA)C₆H₁₄LiNVery Strong (non-nucleophilic)High: Potential for deprotonation at the α-carbon of the ketone to form an enolate.

Given the reactivity of the α-keto group, a strong yet non-nucleophilic base is often preferred to avoid addition to the carbonyl. However, very strong bases like LDA could potentially deprotonate the α-carbon of the ketone, leading to a mixture of products. Therefore, a milder base such as lithium hydroxide is the most suitable choice for the selective deprotonation of the carboxylic acid group in 2-oxohex-5-enoic acid to form the desired lithium salt with high chemo-selectivity. The reaction is a straightforward acid-base neutralization.

Anion Generation and Stability in Non-Aqueous Media

The generation of the 2-oxohex-5-enoate anion is achieved through the deprotonation of the carboxylic acid. The stability of the resulting carboxylate anion is a key factor in the feasibility of the synthesis.

The carboxylate anion is significantly stabilized by resonance, where the negative charge is delocalized over the two oxygen atoms. This delocalization distributes the charge, making the anion more stable than an alkoxide ion where the charge is localized on a single oxygen atom.

In the case of the 2-oxohex-5-enoate anion, the primary resonance stabilization occurs within the carboxylate group. The presence of the α-keto group, being electron-withdrawing, can further stabilize the carboxylate anion through an inductive effect. The terminal double bond is relatively isolated from the carboxylate group and is not expected to participate in resonance stabilization of the carboxylate.

While the use of strong, non-nucleophilic bases like LDA in non-aqueous media is a common strategy for generating enolates from ketones, this would be an undesirable side reaction in the synthesis of this compound. The significantly higher acidity of the carboxylic acid proton compared to the α-proton of the ketone ensures that a weaker base like lithium hydroxide will selectively deprotonate the carboxylic acid.

In Situ Formation and Reaction Conditions for Lithium Salt

The in situ formation of this compound can be readily achieved by reacting 2-oxohex-5-enoic acid with an equimolar amount of lithium hydroxide in a suitable solvent. This method is often preferred for its simplicity and efficiency.

The reaction conditions would typically involve dissolving the 2-oxohex-5-enoic acid in a suitable solvent, followed by the addition of a solution of lithium hydroxide. The reaction is generally performed at room temperature, as the acid-base neutralization is a rapid and exothermic process.

Key reaction parameters to control include:

Stoichiometry: A 1:1 molar ratio of the carboxylic acid to lithium hydroxide is crucial to ensure complete conversion to the salt without excess base.

Solvent: The choice of solvent is important for dissolving the reactants and the resulting salt. Water or a protic organic solvent like ethanol (B145695) would be suitable choices.

Temperature: Room temperature is typically sufficient. Cooling may be necessary if the reaction is performed on a large scale to manage the exotherm.

Monitoring: The completion of the reaction can be monitored by a change in pH.

The resulting solution of this compound can then be used directly in a subsequent reaction, or the salt can be isolated by removal of the solvent.

Green Chemistry Principles in the Synthesis of 2-Oxohex-5-enoate Systems

The application of green chemistry principles to the synthesis of this compound focuses on minimizing the environmental impact of the process.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical aspect of green chemistry. An ideal green solvent should be non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact. For the synthesis of this compound via neutralization, several green solvents can be considered.

Table 2: Evaluation of Green Solvents for the Synthesis of this compound

SolventSourceGreen Chemistry ConsiderationsSuitability for Neutralization
WaterAbundant, renewableNon-toxic, non-flammable, environmentally benign.Excellent: Dissolves both lithium hydroxide and the resulting salt well.
EthanolRenewable (bio-based)Biodegradable, low toxicity.Good: Dissolves the carboxylic acid and lithium hydroxide. Solubility of the salt may vary.
2-PropanolPetrochemical or bio-basedLow toxicity, biodegradable.Moderate: Similar to ethanol, but generally less preferred than ethanol from a green perspective if from petrochemicals.
Cyrene™Renewable (from cellulose)Biodegradable, low toxicity, high boiling point.Potentially suitable, but less common and more expensive.

For this particular synthesis, water stands out as the most environmentally friendly and practical solvent. It is non-toxic, readily available, and effectively dissolves the reactants and the salt product. The use of water avoids the need for volatile organic compounds (VOCs).

Solvent minimization strategies would involve using the minimum amount of solvent necessary to dissolve the reactants and facilitate the reaction. This reduces the energy required for solvent removal if the solid salt needs to be isolated.

Atom Economy and Waste Reduction in Multistep Sequences

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound from 2-oxohex-5-enoic acid and lithium hydroxide is a simple acid-base reaction, which is inherently atom-economical.

The reaction is as follows:

C₆H₈O₃ + LiOH → C₆H₇LiO₃ + H₂O

The only by-product is water, which is a benign substance.

Table 3: Atom Economy Calculation for the Synthesis of this compound

ReactantFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )
2-Oxohex-5-enoic acidC₆H₈O₃128.13This compoundC₆H₇LiO₃134.08
Lithium hydroxideLiOH23.95WaterH₂O18.02

The percent atom economy is calculated as:

(Mass of desired product / Total mass of reactants) x 100%

Atom Economy = (134.08 g/mol / (128.13 g/mol + 23.95 g/mol )) x 100% Atom Economy = (134.08 / 152.08) x 100% Atom Economy ≈ 88.16%

Mechanistic Investigations of Reactions Involving Lithium 1+ 2 Oxohex 5 Enoate

Reactivity Profiling of the Alpha-Keto-Enoate Moiety

The structure of lithium(1+) 2-oxohex-5-enoate contains two primary electrophilic centers and a nucleophilic center upon deprotonation, alongside a terminal double bond capable of undergoing typical alkene reactions. The interplay between the ketone at the C2 position, the acidic protons at the C3 alpha-carbon, and the C5-C6 olefinic system defines its chemical behavior.

Nucleophilic Additions to the Carbonyl and Alkene Functionalities

The carbonyl group (C=O) at the C2 position is a primary site for nucleophilic attack. Due to the electron-withdrawing nature of the adjacent carboxylate group, this ketone is rendered highly electrophilic. nih.gov Nucleophilic addition reactions to this site are common, following a well-established mechanism where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in

The type of nucleophile often dictates the outcome of the reaction. Hard nucleophiles, such as those found in Grignard and organolithium reagents, will preferentially attack the hard electrophilic center of the carbonyl carbon in a 1,2-addition. wikipedia.org In contrast, while the terminal alkene at C5-C6 is an electron-rich site, it is not part of a conjugated system with the carbonyl group, so it does not activate the molecule for 1,4-conjugate additions. libretexts.orgopenstax.org Instead, the alkene functionality would react with nucleophiles only under specific catalytic conditions, separate from the reactivity of the carbonyl group.

Nucleophile TypeExample ReagentPrimary Site of AttackReaction TypeExpected Product
Hard NucleophileMethylmagnesium Bromide (Grignard)C2 Carbonyl Carbon1,2-AdditionTertiary Alcohol (after workup)
Soft NucleophileLithium Dimethylcuprate (Gilman)C2 Carbonyl Carbon1,2-AdditionTertiary Alcohol (after workup)
HydrideSodium Borohydride (B1222165) (NaBH₄)C2 Carbonyl CarbonReductionSecondary Alcohol

Electrophilic Attacks on the Alpha-Carbon and Olefinic System

While the carbonyl carbon is electrophilic, the alpha-carbon (C3) can exhibit nucleophilic character, especially in its enolate form. wikipedia.org Reactions with electrophiles typically occur at this alpha-position through an enolate intermediate. jove.com The enolate anion is a powerful nucleophile that readily reacts with a variety of electrophiles. masterorganicchemistry.com

Separately, the terminal olefinic system at C5-C6 can undergo classical electrophilic addition reactions. For instance, reaction with electrophiles like bromine (Br₂) or hydrobromic acid (HBr) would lead to the corresponding addition products across the double bond, leaving the alpha-keto acid moiety intact, assuming conditions are controlled to prevent interference from the carboxylate or enolate.

Enolate Chemistry and Transformations

The protons on the alpha-carbon (C3) of this compound are acidic due to their position adjacent to the carbonyl group. wikipedia.org Deprotonation at this site yields a lithium enolate, a versatile and highly reactive intermediate in organic synthesis. nih.gov

Stereoselective Formation and Trapping of Lithium Enolates

The generation of the lithium enolate of 2-oxohex-5-enoate is typically achieved by using a strong, non-nucleophilic, sterically hindered base. chemistrysteps.com Lithium diisopropylamide (LDA) is the base of choice for such transformations, as it allows for rapid, complete, and irreversible deprotonation at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). 182.160.97makingmolecules.com This process is known as kinetic deprotonation, and for substrates with multiple alpha-carbons, it favors the formation of the less substituted, or "kinetic," enolate. chemistrysteps.com In the case of 2-oxohex-5-enoate, there is only one enolizable position (C3), so regioselectivity is not a concern.

Once formed, the lithium enolate is a potent nucleophile. makingmolecules.com To avoid side reactions like self-condensation, it is typically generated in situ and then "trapped" by the immediate addition of an electrophile. makingmolecules.com This allows for the controlled formation of a new bond at the alpha-carbon. wikipedia.org

Enolate-Mediated Reactions (e.g., Alkylations, Condensations, Cyclizations)

The lithium enolate of 2-oxohex-5-enoate can participate in a wide array of carbon-carbon bond-forming reactions.

Alkylations : This is one of the most important reactions of enolates. libretexts.org The enolate attacks an alkyl halide in a classic SN2 reaction, resulting in the formation of a new C-C bond at the alpha-position. chemistrysteps.comorganicchemistrytutor.com The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. jove.comchemistrysteps.com

Condensations : The enolate can act as a nucleophile in aldol-type condensation reactions. libretexts.orglibretexts.org When reacted with an aldehyde or another ketone, it forms a β-hydroxy keto acid after protonation. masterorganicchemistry.comlumenlearning.com The reaction involves the nucleophilic addition of the enolate to the carbonyl group of the electrophile. lumenlearning.com

Cyclizations : The presence of the terminal alkene in the molecule opens up possibilities for intramolecular reactions. While direct cyclization of the enolate onto the alkene is generally difficult, the alkene can be functionalized first. For example, conversion of the alkene to an epoxide or a Michael acceptor could be followed by an intramolecular SN2 or Michael addition by the enolate, leading to the formation of a five- or six-membered ring. thieme-connect.comjove.com

Reaction TypeElectrophileMechanismProduct Class
AlkylationMethyl Iodide (CH₃I)SN2 Attackα-Methylated Keto Acid
Aldol (B89426) CondensationAcetaldehyde (CH₃CHO)Nucleophilic Additionβ-Hydroxy Keto Acid
Intramolecular Cyclization (Hypothetical)Internal Epoxide (after alkene epoxidation)Intramolecular SN2Cyclic Ether Keto Acid

Influence of Lithium Counterion on Reactivity and Selectivity

The lithium counterion (Li⁺) is not merely a spectator in these reactions; it plays a critical role in the structure, reactivity, and selectivity of the enolate. ethz.ch In solution, particularly in non-polar solvents, lithium enolates are known to exist not as simple monomers but as complex aggregates, such as dimers, tetramers, or even higher-order structures. ethz.chnih.gov

The degree of aggregation is highly dependent on the solvent. ethz.ch Coordinating solvents like THF can break down these aggregates into smaller, more reactive species, often dimers or monomers. ethz.chresearchgate.netnih.gov Additives such as hexamethylphosphoramide (B148902) (HMPA) are even more effective at solvating the lithium cation and promoting the formation of monomeric enolates. bham.ac.uk

The lithium cation also exerts significant influence over the transition state of enolate reactions. By coordinating to both the enolate oxygen and the electrophile (e.g., the carbonyl oxygen of an aldehyde in an aldol reaction), the lithium ion can create a highly organized, cyclic transition state. chemtube3d.com This chelation effect is fundamental to controlling the stereoselectivity of many enolate reactions, directing the approach of the electrophile to a specific face of the enolate. bham.ac.uk The reactivity of the enolate is thus a complex function of its aggregation state and the solvation sphere of the lithium counterion. nih.govresearchgate.net

Cyclization Reactions and Annulation Strategies

The structure of this compound, featuring a terminal alkene and an enolate, presents opportunities for intramolecular cyclization, a powerful tool in the synthesis of cyclic compounds.

Intramolecular Cyclizations (e.g., 6-endo-trig cyclizations of related enone-amino acids)

Intramolecular cyclization of this compound would involve the nucleophilic attack of the enolate onto the terminal alkene. According to Baldwin's rules, which predict the feasibility of ring-closing reactions, a 6-endo-trig cyclization is generally disfavored for radical and anionic cyclizations under kinetic control. However, these rules are not absolute and can be influenced by factors such as the geometry of the transition state, the nature of the cation, and the solvent.

In the case of this compound, the lithium cation can coordinate with both the enolate oxygen and the pi-system of the alkene, potentially pre-organizing the molecule into a conformation that favors cyclization. This chelation could lower the activation energy for the otherwise disfavored 6-endo-trig pathway, leading to the formation of a six-membered ring. The favorability of such a reaction would be highly dependent on reaction conditions.

ParameterInfluence on 6-endo-trig CyclizationExpected Outcome for this compound
Cation Lewis acidity can promote cyclization through coordination.The lithium ion could facilitate the reaction.
Solvent Coordinating solvents can influence cation availability and transition state geometry.Polar, coordinating solvents might favor cyclization.
Temperature Higher temperatures can overcome kinetic barriers.Increased temperatures could potentially favor the 6-endo product.

Role in Intermolecular Cycloaddition Reactions

This compound can also participate in intermolecular cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a partner in other cycloadditions. The electron-withdrawing keto and carboxylate groups activate the double bond for reactions with electron-rich dienes.

Furthermore, under specific conditions, lithium enolates can undergo [2+2] cycloadditions. For instance, the reaction of lithium enolates with electron-deficient alkenes can lead to the formation of cyclobutane (B1203170) rings. The success and stereochemical outcome of such reactions are often dictated by the aggregation state of the lithium enolate and the nature of the reaction partner.

Redox Chemistry of the Keto-Enoate System

The keto-enoate functionality in this compound allows for a range of reductive and oxidative transformations.

Chemoselective Reduction of the Keto Group

The selective reduction of the ketone in the presence of the alkene and carboxylate is a key transformation. The choice of reducing agent is crucial for achieving high chemoselectivity.

Reducing AgentExpected SelectivityPotential Product
Sodium borohydride (NaBH4) Generally reduces ketones and aldehydes.Lithium(1+) 2-hydroxyhex-5-enoate
Lithium aluminium hydride (LiAlH4) A powerful reducing agent, may also reduce the carboxylate and alkene.Hex-5-ene-1,2-diol
Selectride reagents (e.g., L-Selectride) Bulky reducing agents that can offer high stereoselectivity and chemoselectivity.Stereoselective formation of lithium(1+) 2-hydroxyhex-5-enoate

The presence of the lithium cation can influence the stereochemical outcome of the reduction by coordinating with both the carbonyl oxygen and the incoming hydride reagent, directing the hydride attack from the less hindered face.

Oxidative Transformations and Pathways

The oxidative chemistry of this compound can proceed through several pathways. The terminal alkene is susceptible to oxidative cleavage by reagents like ozone (O3) or potassium permanganate (B83412) (KMnO4), which would lead to the formation of a carboxylic acid and a ketone.

Additionally, the enolate itself can undergo oxidative coupling. Single-electron oxidation of lithium enolates can lead to the formation of 1,4-dicarbonyl compounds through a radical-radical coupling mechanism. In the case of this compound, this could result in dimerization or oligomerization. The efficiency and selectivity of such couplings are often influenced by the aggregation state of the lithium enolate in solution. Studies have shown that heteroaggregation of different lithium enolates can lead to selective cross-coupling products. scispace.com

Reaction Kinetics and Transition State Analysis

The kinetics of reactions involving lithium enolates are often complex due to their tendency to form aggregates (dimers, tetramers, etc.) in solution. The reactivity of these aggregates can differ significantly from that of the monomeric species. Therefore, the observed reaction rate is often a composite of the rates of reaction of the different aggregates present in the reaction mixture.

Kinetic studies of related systems, such as the enolization of ketones by lithium amides, have shown that the reaction order can be dependent on the concentration of the enolate and the nature of the solvent. nih.govuri.edu For instance, in situ IR spectroscopy has been used to monitor the rates of such reactions and elucidate the structure of the transition states.

Theoretical and Computational Chemistry Studies of Lithium 1+ 2 Oxohex 5 Enoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like the 2-oxohex-5-enoate anion and its lithium salt. chemrevlett.comrsc.org These methods provide deep insights into molecular geometry, stability, and electronic characteristics.

The 2-oxohex-5-enoate anion is the conjugate base of 2-oxohex-5-enoic acid. The removal of the acidic proton from the α-carbon (the carbon adjacent to the carboxylate group) results in a resonance-stabilized enolate anion. masterorganicchemistry.com This anion exhibits keto-enol tautomerism, though in the anionic form, it is more accurately described as a resonance hybrid with charge delocalized across the oxygen, α-carbon, and carboxylate group.

Computational studies on similar keto-enol systems typically analyze the relative stabilities of various conformers and tautomers in the gas phase and in solution. mdpi.com For the 2-oxohex-5-enoate anion, key conformational variables include rotation around the C3-C4 and C4-C5 single bonds. Quantum chemical calculations would be used to locate the energy minima corresponding to different conformers (e.g., gauche vs. anti) and determine their relative stabilities. The enolate form is expected to be significantly more stable than a hypothetical alternative where the charge is localized solely on the α-carbon, due to resonance stabilization. masterorganicchemistry.com

Table 1: Hypothetical Relative Energies of 2-Oxohex-5-enoate Anion Conformers Calculated via DFT (B3LYP/6-311+G(d,p))
ConformerDescriptionRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous Solution, PCM, kcal/mol)
Global Minimum (Anti-Anti)Lowest energy conformer0.000.00
Gauche-AntiRotation around C3-C4 bond+1.2+1.0
Anti-GaucheRotation around C4-C5 bond+1.5+1.3

The 2-oxohex-5-enoate anion is an ambident nucleophile, meaning it has two potential sites for reaction with electrophiles: the α-carbon and the enolate oxygen. libretexts.orglibretexts.orgmsu.edu Quantum chemical calculations can precisely map the charge distribution and the highest occupied molecular orbital (HOMO) to predict reactivity. libretexts.org

The HOMO, which represents the electrons most available for reaction, is typically distributed across the O-C-C π-system. While the total negative charge is often more concentrated on the highly electronegative oxygen atom, the HOMO frequently has a larger coefficient on the α-carbon. libretexts.org This indicates that reactions under kinetic control might favor O-alkylation, while reactions under thermodynamic control often lead to the more stable C-alkylation product. libretexts.orgthecatalyst.org A Molecular Electrostatic Potential (MEP) map would visually confirm these hotspots, showing regions of high negative potential around the oxygen and α-carbon. ucalgary.ca

Table 2: Hypothetical Calculated Atomic Charges (Mulliken) for Key Atoms in the 2-Oxohex-5-enoate Anion
AtomPositionCalculated Charge (e)HOMO Lobe Contribution
O (enolate)On C2-0.75Smaller
C (alpha)C3-0.55Larger
O (carboxylate)On C1-0.80Minimal

Molecular Dynamics Simulations of Solvation and Aggregation

Molecular dynamics (MD) simulations model the behavior of molecules over time, providing a dynamic picture of processes like solvation and aggregation that are crucial to understanding reactivity in solution. mdpi.comresearchgate.net

In solution, the lithium cation (Li+) will interact strongly with both the 2-oxohex-5-enoate anion and solvent molecules. MD simulations can characterize the solvation shell around the lithium ion, revealing coordination numbers and the residence times of different species within this shell. acs.orgacs.org

In a polar aprotic solvent like tetrahydrofuran (B95107) (THF), the Li+ ion is expected to coordinate primarily with the oxygen atoms of the enolate and carboxylate groups, as well as the oxygen atom of several THF molecules. documentsdelivered.com The structure of the solvation shell is a dynamic equilibrium. MD simulations show that in such electrolytes, anions and solvent molecules are constantly exchanging in and out of the lithium ion's first coordination sphere. acs.org The strength of the Li+-anion interaction is critical, as tight ion pairing can reduce the nucleophilicity of the enolate. In polar protic solvents like water, strong solvation of the Li+ by water molecules would compete with and potentially weaken the direct cation-anion interaction.

Table 3: Typical Li+ Coordination Data from MD Simulations of Lithium Salts in Ethereal Solvents
Interacting SpeciesAverage Coordination NumberTypical Li+···O Distance (Å)
Enolate Oxygen1.0 - 2.01.9 - 2.1
THF Solvent2.0 - 3.02.0 - 2.2

Like most organolithium compounds, lithium enolates are known to form aggregates (dimers, trimers, tetramers, etc.) in solution, particularly in non-polar or weakly coordinating solvents like hydrocarbons or diethyl ether. acs.orgrsc.orgethz.ch The degree of aggregation depends on the enolate structure, concentration, temperature, and solvent. ethz.ch Computational studies have shown that DFT methods can accurately predict the relative stabilities of these aggregates. acs.org

For lithium(1+) 2-oxohex-5-enoate, it is expected that tetramers or even hexamers would be the most stable species in the gas phase or non-polar solvents, often forming cube-like or stacked ladder structures. acs.orgrsc.org In a coordinating solvent like THF, smaller aggregates such as dimers and tetramers, which are solvated by THF molecules, are more likely to predominate. acs.orgnih.gov These aggregation states are not merely structural curiosities; they profoundly influence the enolate's reactivity, with monomeric species generally being much more reactive than aggregates. researchgate.net

Table 4: Illustrative Free Energies of Aggregation (ΔGagg, kcal/mol per monomer) for a Model Lithium Enolate
Aggregation ReactionΔGagg (Gas Phase)ΔGagg (in THF)
2M → Dimer-25.5-5.2
4M → Tetramer-35.1-8.9
6M → Hexameter-38.4-6.5

Note: Data extrapolated from computational studies on simple lithium enolates like lithium vinyloxide and the lithium enolate of acetone (B3395972). acs.orgnih.gov Negative values indicate that aggregation is thermodynamically favorable.

Mechanistic Pathways from Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers. diva-portal.orgnih.gov For the reactions of this compound, modeling can provide a detailed understanding of its ambident reactivity.

A key reaction of enolates is alkylation. fiveable.melibretexts.org Theoretical calculations can model the SN2 reaction of the 2-oxohex-5-enoate anion with an electrophile like methyl iodide. By locating the transition state structures for both C-alkylation and O-alkylation, their respective activation energies (ΔG‡) can be calculated. thecatalyst.org Such studies on analogous systems consistently show that while both pathways are possible, the transition state for C-alkylation is often lower in energy, and the final C-alkylated product is significantly more thermodynamically stable. thecatalyst.org Modeling can also incorporate the effects of the lithium cation and explicit solvent molecules, showing how they coordinate during the reaction and influence the activation barrier. researchgate.net

Table 5: Hypothetical Calculated Activation and Reaction Enthalpies (kcal/mol) for the Reaction of an Enolate with CH3I
Reaction PathwayActivation Enthalpy (ΔH‡)Reaction Enthalpy (ΔHrxn)Kinetic/Thermodynamic Product
C-Alkylation15.6-14.0Thermodynamic
O-Alkylation20.3+5.7(Often Kinetic)

Note: Values are illustrative and based on semi-empirical calculations for the reaction of acetone enolate with methyl iodide. thecatalyst.org They demonstrate the typical energetic preference for C-alkylation.

Transition State Characterization for Key Transformations

A cornerstone of computational chemistry is the characterization of transition states, which represent the highest energy point along a reaction coordinate. For a molecule like this compound, a key transformation of interest is the intramolecular cyclization, which could proceed via an aldol-type addition or a Michael-type conjugate addition to the double bond if it were activated.

Computational models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, propose chair-like six-membered ring transition states where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the reacting partner. nih.govmakingmolecules.com In an intramolecular reaction of this compound, a similar cyclic transition state would be involved in the nucleophilic attack of the enolate on the terminal alkene. The geometry of this transition state, including critical bond lengths and angles, is determined through quantum mechanical calculations. These calculations can reveal the degree of bond formation and breaking at the transition state.

For instance, in a hypothetical intramolecular reaction, the transition state would feature a partially formed carbon-carbon bond between the nucleophilic carbon of the enolate and one of the carbons of the terminal double bond. The lithium ion would play a crucial role in templating this transition state, holding the reactive partners in proximity. Computational studies on related systems have shown that these transition states can be located and characterized by a single imaginary frequency in the vibrational analysis, confirming them as true saddle points on the potential energy surface. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Hypothetical Intramolecular Cyclization Transition State of a Lithium Enolate

Parameter Value (Å) Description
Cα-Cδ Bond Length 2.25 Partially formed C-C bond in the transition state
Cε=Cζ Bond Length 1.38 Slightly elongated double bond of the alkene
Li-O (enolate) Distance 1.85 Coordination of lithium to the enolate oxygen

Note: The data in this table is illustrative and based on typical values found in computational studies of related lithium enolate reactions.

Reaction Coordinate Analysis and Energy Profiles

Reaction coordinate analysis involves mapping the energetic pathway from reactants to products, passing through any intermediates and transition states. This analysis provides a detailed picture of the reaction mechanism and allows for the calculation of activation energies, which are crucial for predicting reaction rates.

For the intramolecular cyclization of this compound, a reaction coordinate could be defined as the distance of the forming carbon-carbon bond. By systematically changing this distance and optimizing the geometry of the system at each step, an energy profile can be constructed. This profile would show the energy of the system as it progresses from the reactant (the open-chain lithium enolate) to the product (the cyclized lithium aldolate).

Table 2: Illustrative Energy Profile for a Hypothetical Intramolecular Cyclization

Species Relative Energy (kcal/mol)
Reactant (Lithium Enolate) 0.0
Transition State +15.5

Note: The energy values are hypothetical and serve to illustrate a typical reaction energy profile.

Prediction of Chemo- and Stereoselectivity

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For this compound, there are questions of both chemoselectivity (e.g., intermolecular reaction vs. intramolecular cyclization) and stereoselectivity (the 3D arrangement of atoms in the cyclized product).

The stereochemical outcome of the intramolecular cyclization would be determined by the relative energies of the different possible transition states. For example, the enolate can attack either face of the terminal alkene, leading to two different diastereomeric products. The relative activation energies for the transition states leading to these products can be calculated, and according to transition state theory, the product formed via the lower energy transition state will be the major product.

Computational studies on the alkylation of chiral lithium enolates, such as Oppolzer enolates, have successfully used DFT calculations to rationalize the observed high stereoselectivity. nih.gov These studies often find that the stereoselectivity arises from subtle steric and electronic interactions within the transition state, which favor one geometry over others. In the case of this compound, the preferred conformation of the six-carbon chain in the transition state would be a key factor in determining the stereochemistry of the newly formed stereocenters.

Table 3: Predicted Product Ratio Based on Calculated Transition State Energies

Transition State Relative Free Energy (kcal/mol) Predicted Product Ratio (%)
TS-A (leading to Diastereomer A) 0.0 95

Note: The data is illustrative. The product ratio is estimated using the Boltzmann distribution at a given temperature.

Basis Set and Density Functional Theory Methodologies for Alkali Metal Enolates

The accuracy of computational studies on alkali metal enolates is highly dependent on the chosen theoretical methods, particularly the basis set and the density functional theory (DFT) functional.

Basis Sets: Basis sets are sets of mathematical functions used to describe the distribution of electrons in a molecule. For systems containing alkali metals like lithium, it is important to use basis sets that can adequately describe the electronic structure of the metal and its interactions with other atoms. Pople-style basis sets, such as 6-31G* or 6-31+G(d,p), are commonly used for organic molecules and have been employed in studies of lithium enolates. acs.orgnih.govresearchgate.net The inclusion of polarization functions (e.g., the 'd' in 6-31G(d)) and diffuse functions (e.g., the '+' in 6-31+G(d,p)) is often crucial for accurately describing the anionic nature of the enolate and the non-covalent interactions involving the lithium ion.

Density Functional Theory (DFT) Methodologies: DFT methods are a class of computational methods that are widely used due to their favorable balance of accuracy and computational cost. The choice of the DFT functional is critical. The B3LYP hybrid functional is one of the most popular and widely used functionals for a broad range of chemical systems, including those involving lithium enolates. acs.orgnih.govresearchgate.net It often provides a good description of molecular geometries and relative energies. Other functionals may also be employed depending on the specific properties being investigated. For example, functionals that are better at describing dispersion interactions may be necessary if weak intermolecular forces play a significant role. For high-accuracy energy calculations, more sophisticated methods like Møller-Plesset perturbation theory (MP2) can be used, often in conjunction with DFT-optimized geometries. acs.org

The combination of a suitable basis set and a reliable DFT functional allows for the accurate modeling of the potential energy surface of reactions involving lithium enolates, providing valuable insights into their reactivity and selectivity.

Biochemical and Enzymatic Pathway Studies Involving 2 Oxohex 5 Enoate Systems

Enzyme Interactions and Catalyzed Transformations

There is a lack of specific data on the direct interaction of 2-oxohex-5-enoate with enzymes.

Influence on Enzyme-Catalyzed Reactions in Vitro

No published studies were identified that investigate the influence of lithium(1+) 2-oxohex-5-enoate on enzyme-catalyzed reactions in vitro. Information regarding its potential to activate, inhibit, or otherwise modulate enzymatic activity is not available.

Investigation of 2-Oxohex-5-enoate as a Substrate or Inhibitor Analog for Specific Enzymes

While general studies exist on α-keto acid analogs as enzyme inhibitors, for instance, in the case of D-amino acid oxidase, there is no specific mention or data related to 2-oxohex-5-enoate. Research has not yet explored whether this compound can serve as a substrate for enzymes such as dehydrogenases or decarboxylases, or act as a competitive or non-competitive inhibitor for enzymes involved in related metabolic pathways.

Role in Model Biochemical Pathways

The potential role of 2-oxohex-5-enoate as an intermediate in metabolic pathways remains theoretical, as no experimental evidence is currently available.

Analogous Behavior to Known Biological Alpha-Keto Acids (e.g., Pyruvate (B1213749), Alpha-Ketoglutarate)

As an α-keto acid, 2-oxohex-5-enoate shares a key functional group with crucial metabolic intermediates like pyruvate and α-ketoglutarate. These molecules are central to glycolysis, the citric acid cycle, and amino acid metabolism. However, there are no comparative studies that demonstrate analogous behavior of 2-oxohex-5-enoate in enzymatic reactions or metabolic systems.

Precursor in Biosynthetic Studies (In Vitro Systems)

There is no available research describing the use of this compound as a precursor in in vitro biosynthetic studies for the synthesis of other molecules.

Incorporation into Model Polyketide Synthase Systems

Polyketide synthases (PKSs) are multi-enzyme complexes that synthesize a diverse array of natural products through the repeated condensation of small carboxylic acid units. The fundamental process involves a decarboxylative Claisen condensation between an acyl thioester and a malonyl-CoA derivative, resulting in the extension of a polyketide chain. This process generates a β-ketoacyl intermediate. nih.gov

While direct experimental evidence for the incorporation of 2-oxohex-5-enoate as an extender unit in model PKS systems is not extensively documented in peer-reviewed literature, the general mechanism of PKSs allows for speculation on its potential as a substrate. For 2-oxohex-5-enoate to be utilized, it would likely need to be activated to its corresponding coenzyme A (CoA) thioester, 2-oxohex-5-enoyl-CoA. This activated form could then potentially serve as an extender unit, being incorporated into a growing polyketide chain.

The reactivity of such an extender unit would be of significant interest. The presence of the α,β-unsaturation in the resulting polyketide chain could influence subsequent enzymatic modifications, such as reductions, dehydrations, and cyclizations, potentially leading to novel polyketide structures. Research into highly reducing type II PKSs has shown their ability to produce polyene structures through cycles of condensation, reduction, and dehydration, a pathway where unsaturated extender units could play a key role. nih.gov

Table 1: Potential Steps for 2-Oxohex-5-enoate Incorporation into a PKS Module

StepDescriptionKey Enzyme DomainPotential Outcome with 2-Oxohex-5-enoyl-CoA
1. ActivationConversion of 2-oxohex-5-enoate to its CoA thioester.Acyl-CoA SynthetaseFormation of 2-oxohex-5-enoyl-CoA.
2. LoadingTransfer of the extender unit to the Acyl Carrier Protein (ACP).Acyltransferase (AT)2-oxohex-5-enoyl-ACP is formed.
3. CondensationDecarboxylative Claisen condensation with a growing polyketide chain.Ketosynthase (KS)Elongated polyketide chain with a β-keto group and an unsaturated side chain.
4. ProcessingSubsequent modification of the β-keto group.Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER)Potential for various levels of reduction, leading to diverse structural motifs.

Enzymatic Derivatization and Transformation in Recombinant Systems

The chemical structure of 2-oxohex-5-enoate, featuring both a ketone and an α,β-unsaturated carboxylic acid, makes it a plausible substrate for various enzymatic transformations. Enzymes are known to catalyze additions to α,β-unsaturated carbonyl compounds, suggesting that the double bond of 2-oxohex-5-enoate could be a target for enzymatic activity. libretexts.org

In recombinant systems, enzymes such as oxidoreductases could potentially act on the keto group or the double bond. For instance, a ketoreductase could reduce the ketone to a hydroxyl group, forming 2-hydroxy-hex-5-enoate. Conversely, an enoylreductase could reduce the carbon-carbon double bond.

Furthermore, enzymes involved in the metabolism of α-keto acids are widespread in biological systems. These enzymes, part of pathways like the citric acid cycle, catalyze reactions such as decarboxylation and dehydrogenation. wikipedia.orgwikipedia.org While typically acting on saturated α-keto acids, the potential for these enzymes to recognize and transform an unsaturated analogue like 2-oxohex-5-enoate in a recombinant setting is an area for further investigation. For example, α-keto acid dehydrogenation complexes catalyze the oxidative decarboxylation of α-keto acids to form acyl-CoA derivatives. nih.gov

Studies on bacterial enzymes have shown the cleavage of unsaturated disaccharides to yield an α-keto acid, indicating that enzymatic pathways exist for processing unsaturated keto acids. researchgate.net

Table 2: Plausible Enzymatic Transformations of 2-Oxohex-5-enoate

Enzyme ClassPotential ReactionProduct
KetoreductaseReduction of the C2 ketone2-hydroxy-hex-5-enoate
EnoylreductaseReduction of the C4-C5 double bond2-oxohexanoate
DecarboxylaseRemoval of the carboxyl groupPent-4-en-2-one
HydrataseAddition of water across the double bond2-oxo-5-hydroxyhexanoate

Interaction with Biomolecules (Excluding Physiological Effects)

The interaction of small molecules with biomacromolecules is fundamental to understanding their biochemical significance. The structural features of 2-oxohex-5-enoate suggest potential interactions with proteins, nucleic acids, and lipid membranes in controlled, non-physiological environments.

Binding Studies with Proteins and Nucleic Acids in Controlled Environments

The binding of α-keto acids to proteins has been documented. For example, α-ketoisocaproate, the keto acid of leucine, has been shown to bind to serum albumin. nih.gov This interaction is influenced by the presence of other molecules like free fatty acids, which can displace the bound keto acid. Given the structural similarity, it is plausible that 2-oxohex-5-enoate could also bind to proteins, particularly in hydrophobic pockets or at sites that recognize carboxylic acids. The presence of the vinyl group may also contribute to specific interactions.

Regarding nucleic acids, the potential for interaction is less direct. While some small molecules can intercalate into DNA or bind to specific RNA structures, there is currently no specific data to suggest a strong, direct interaction between 2-oxohex-5-enoate and nucleic acids. The interactions between amino acid side-chain analogs and nucleobases are influenced by factors like hydrophobicity and the ability to form hydrogen bonds. oup.com The carboxylate group of 2-oxohex-5-enoate could potentially engage in electrostatic interactions with positively charged regions of nucleic acid binding proteins.

Influence on Membrane Models and Lipid Interactions

The amphiphilic nature of 2-oxohex-5-enoate, with its polar carboxylate head group and a relatively nonpolar hydrocarbon tail, suggests it could interact with lipid bilayers. The presence of an unsaturated bond in the tail can influence how a molecule inserts into and affects the properties of a membrane.

Unsaturated fatty acids are known to increase membrane fluidity because the kinks in their hydrocarbon tails prevent tight packing of the lipid molecules. reddit.com While 2-oxohex-5-enoate is a shorter molecule than a typical fatty acid, its insertion into a lipid bilayer could still locally disrupt lipid packing and alter membrane properties. Studies on short-chain fatty acids have shown they can be transported across lipid membranes and can influence membrane fluidity. nih.gov

The interaction of amphiphilic molecules with membranes can modulate the elastic properties of the lipid bilayer. nih.gov The carboxylate head group of 2-oxohex-5-enoate would likely be oriented towards the aqueous phase, while the hydrocarbon tail could penetrate the hydrophobic core of the membrane. The extent of this penetration and its effect on membrane fluidity and stability would depend on factors such as the lipid composition of the membrane model and the concentration of the compound. The interaction of short cationic lipopeptides with membranes has been shown to be influenced by the length of the fatty acid chain, with shorter chains reducing hydrophobic interactions and increasing membrane fluidity. mdpi.com

Coordination Chemistry and Metal Ion Interactions of 2 Oxohex 5 Enoate

Lithium-Ion Coordination Environment in Solid and Solution States

The interaction between the lithium cation (Li⁺) and the 2-oxohex-5-enoate anion is the foundational aspect of this compound's chemistry. Understanding this interaction in both the solid state and in various solvents is crucial for predicting its reactivity and potential applications. General principles of lithium coordination chemistry suggest that the Li⁺ ion typically adopts a tetrahedral or trigonal bipyramidal geometry in its complexes with carboxylate ligands. iaea.org

The bifunctional nature of the 2-oxohex-5-enoate ligand, possessing both a ketone and a carboxylate group, allows for several potential binding modes to a metal center. These include monodentate coordination through a carboxylate oxygen, bidentate chelation involving both carboxylate oxygens, or bridging between multiple metal centers. The presence of the keto group introduces the possibility of further chelation, forming a stable five- or six-membered ring with the lithium ion. The study of analogous lithium β-ketocarboxylates has shown that these compounds can be stabilized in solution by the presence of other lithium salts, hinting at complex solution-state equilibria. nih.gov

A thorough structural characterization is paramount to understanding the coordination environment of the lithium ion. While crystallographic data would provide definitive solid-state structures, a variety of spectroscopic techniques could offer valuable insights into both solid and solution states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷Li NMR, could probe the local environment of the lithium ion. spectroscopyonline.com Infrared (IR) and Raman spectroscopy would be instrumental in identifying the coordination modes of the carboxylate and keto groups by observing shifts in their characteristic vibrational frequencies upon complexation. rsc.org

Table 1: Potential Spectroscopic Probes for Structural Characterization

Spectroscopic TechniqueInformation Gained
⁷Li NMR SpectroscopyProvides information about the symmetry and electronic environment of the lithium nucleus.
¹³C NMR SpectroscopyCan identify the carbon atoms involved in coordination through changes in their chemical shifts.
Infrared (IR) SpectroscopyReveals the binding mode of the carboxylate (monodentate, bidentate, bridging) and keto groups.
Raman SpectroscopyComplements IR spectroscopy and can provide information on the overall symmetry of the complex.

Interactions with Other Alkali and Alkaline Earth Metal Ions

To fully comprehend the coordination chemistry of 2-oxohex-5-enoate, it is essential to investigate its interactions with other metal ions beyond lithium.

Systematic studies comparing the coordination of 2-oxohex-5-enoate with other alkali metals (Na⁺, K⁺) and alkaline earth metals (Mg²⁺, Ca²⁺) would illuminate the selectivity of the ligand. Factors such as ionic radius, charge density, and the preferred coordination number of the metal ion would influence the structure and stability of the resulting complexes. Such comparative studies have been performed for other carboxylate systems, revealing diverse structural motifs. db-thueringen.de

In solution, the nature of the counterion can significantly impact the aggregation and reactivity of metal-organic complexes. mdpi.comnih.gov Investigating how different counterions influence the self-assembly of metal 2-oxohex-5-enoate complexes could lead to the rational design of new materials with specific structural and functional properties.

Heterometallic Complexes Incorporating Lithium and Transition Metals

The 2-oxohex-5-enoate ligand could also serve as a bridging ligand to form heterometallic complexes containing both lithium and a transition metal. These complexes are of interest for their potential applications in catalysis and materials science. The synthesis and characterization of such species would provide insights into the cooperative effects between different metal centers. Research on heterometallic iron(II)-lithium carboxylates has demonstrated the feasibility of forming such multinuclear structures. researchgate.net Similarly, cobalt(II)-lithium(I) carboxylate complexes have been synthesized and structurally characterized, showcasing the versatility of carboxylate ligands in constructing complex heterometallic architectures. rsc.orgresearchgate.net

Article on the Chemical Compound “lithium(1+) 2-oxohex-5-enoate”

Following a comprehensive review of available scientific literature and research data, it has been determined that there is no specific information available regarding the coordination chemistry and metal ion interactions of "this compound," particularly concerning its application in ligand design for multimetallic architectures or cooperative effects in catalysis and supramolecular assembly.

While the broader fields of coordination chemistry, ligand design for multimetallic systems, and the study of cooperative effects in catalysis are well-established areas of chemical research, the specific compound of interest, this compound, does not appear to have been a subject of investigation within these contexts in the available scientific literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the topics requested in the outline. The absence of research data prevents the creation of content for the specified sections and subsections.

Derivatives and Analogs of Lithium 1+ 2 Oxohex 5 Enoate: Synthetic Utility and Academic Relevance

Alpha-Keto-Enoate Esters and Amides: Synthesis and Reactivity

Alpha-keto esters and amides are significant multifunctional compounds in the synthesis of pharmaceuticals and functional materials. mdpi.com Their synthesis is a well-established area of organic chemistry, with numerous methods available for their preparation. mdpi.com

Common synthetic routes include the oxidation of corresponding α-hydroxy acids or esters. organic-chemistry.orgscispace.com For instance, the oxidation of α-hydroxy esters to α-keto esters can be achieved using reagents like the Dess-Martin periodinane. scispace.com Other methods involve the oxidation of alkenes, which can be smoothly converted into α-keto acids in good yields using an iron nanocomposite catalyst and TBHP as an oxidant. organic-chemistry.org Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols also provides a broad range of α-ketoesters in good yields. organic-chemistry.org

The synthesis of α-keto amides can be accomplished through various strategies, including the copper-catalyzed oxidative amidation-diketonization of terminal alkynes. organic-chemistry.org Another approach is the flexible and chemoselective transition-metal-free oxidation of amides, which can yield both α-keto amides and α-hydroxy amides with high functional group tolerance. acs.org Furthermore, a direct α-amination of ketones, esters, and aldehydes can be catalyzed by copper(II) bromide to produce α-amino-substituted motifs, which are precursors to α-keto amides. organic-chemistry.org

The development of stereoselective transformations for α-keto esters and amides is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Research has focused on controlling the stereochemistry at the α-carbon.

A notable example is the stereoselective α-amination of amides using simple azides, which proceeds under mild conditions. semanticscholar.org This reaction is highly chemoselective for amides, even in the presence of ester or ketone functionalities, and can be used to prepare optically enriched products. organic-chemistry.orgsemanticscholar.org Another significant advancement is the enantioselective phase transfer α-chlorination of β-keto esters, which can be catalyzed by hybrid amide-based Cinchona derivatives. acs.org This process achieves high yields and excellent asymmetric induction, demonstrating the potential for creating chlorinated quaternary stereogenic centers. acs.org

TransformationCatalyst/ReagentSubstrate TypeKey FeatureReported Yield/Enantioselectivity
α-AminationAzides (Transition-metal-free)AmidesChemoselective for amides, produces optically enriched products. semanticscholar.orgGood yields reported. semanticscholar.org
α-ChlorinationHybrid amide-based Cinchona derivativesβ-Keto estersPhase transfer catalysis, creates chlorinated quaternary stereocenters. acs.orgUp to <99% yield and 97% ee. acs.org

The bifunctional nature of 2-oxohex-5-enoate derivatives makes them excellent candidates for cyclization reactions to form various heterocyclic systems. The presence of the ketone, the carboxylate (or its ester/amide derivative), and the terminal alkene provides multiple points for intramolecular reactions. For instance, derivatives of 2-imino-2,5-dihydrofurans can be synthesized and subsequently used to create more complex heterocyclic structures. researchgate.net The synthesis of novel heterocyclic systems, such as 2-oxo-1,3-dioxolo[4,5-c]pyridine-6-carboxylic acid, highlights the versatility of related precursors in constructing complex molecular frameworks. researchgate.net

Saturated and Extended Chain Alpha-Keto-Carboxylates

Comparing the reactivity of unsaturated α-keto-carboxylates, such as 2-oxohex-5-enoate, with their saturated or extended-chain analogs provides valuable insights into the influence of the carbon-carbon double bond on chemical behavior. The synthesis of saturated 6-aryl-4-oxohexanoic acids can be achieved by the catalytic reduction of their unsaturated precursors, the 6-aryl-4-oxohex-5-enoic acids. nih.gov

The primary difference in reactivity stems from the α,β-unsaturated carbonyl system present in 2-oxohex-5-enoate derivatives. This conjugation allows for 1,4-conjugate addition (Michael addition) reactions, where a nucleophile attacks the β-carbon of the double bond. libretexts.org This is in addition to the standard 1,2-addition, where the nucleophile attacks the electrophilic carbonyl carbon. libretexts.org

In contrast, saturated α-keto-carboxylates lack this conjugated system and therefore primarily undergo 1,2-addition reactions at the ketone carbonyl. The reactivity of aldehydes and ketones is influenced by steric hindrance and electronic effects; aldehydes are generally more reactive than ketones. libretexts.org

The competition between 1,2- and 1,4-addition in α,β-unsaturated systems is dependent on the nature of the nucleophile. Strong, "hard" nucleophiles like Grignard reagents tend to favor irreversible 1,2-addition. libretexts.org Weaker, "soft" nucleophiles often favor the reversible 1,4-addition, which leads to the thermodynamically more stable product. libretexts.org

Structure-reactivity relationships (SRRs) are critical for understanding and predicting the chemical behavior of these compounds. For α,β-unsaturated carbonyl compounds, several structural features influence their reactivity towards nucleophiles like glutathione. nih.gov

Key observations include:

Unsaturation: Acetylenic (alkyne) substituted derivatives are more reactive than the corresponding olefinic (alkene) ones. nih.gov

Substitution: Methyl substitution on the vinyl carbons diminishes reactivity. nih.gov

Position of Unsaturation: Terminal vinyl-substituted derivatives are more reactive than internal ones. nih.gov

In a study of α-keto ester prodrugs, it was found that those with simple alkyl α-keto esters showed the highest levels of NRF2 activation, indicating a clear structure-property relationship. chemrxiv.org For halo-substituted carbonyl compounds, reactivity is also highly dependent on the position of the halogen. Only α-halo-carbonyl compounds were observed to be significantly reactive, with the order of reactivity being I > Br > Cl > F. researchgate.net

Structural FeatureEffect on ReactivityCompound ClassReference
α,β-UnsaturationEnables 1,4-conjugate addition. libretexts.orgα,β-Unsaturated Carbonyls libretexts.org
Acetylenic vs. Olefinic bondAcetylenic derivatives are more reactive. nih.govα,β-Unsaturated Carbonyls nih.gov
Methyl substitution on vinyl carbonsDiminishes reactivity. nih.govα,β-Unsaturated Carbonyls nih.gov
α-HalogenationIncreases reactivity (I > Br > Cl > F). researchgate.netHalo-substituted Carbonyls researchgate.net

Heterocyclic Systems Derived from 2-Oxohex-5-enoate

The functional groups within the 2-oxohex-5-enoate scaffold make it an attractive precursor for the synthesis of a wide variety of heterocyclic compounds. The keto and carboxylate groups, along with the terminal alkene, can participate in various cyclization and condensation reactions.

For example, furan-2(5H)-one derivatives can be synthesized through one-pot, three-component condensation reactions. researchgate.net Similarly, the synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles demonstrates the utility of related dicarbonyl precursors in forming five-membered rings. nih.gov The synthesis of new heterocycles from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes further illustrates the broad scope of heterocyclic chemistry accessible from carbonyl-containing starting materials. mdpi.com The 2-oxohex-5-enoate structure provides the necessary functionality to be adapted into synthetic routes for these and other important heterocyclic systems.

Synthesis of Oxo-Piperidines and Related Nitrogen-Containing Heterocycles

The structural motif of 2-oxohex-5-enoate derivatives is well-suited for the synthesis of substituted oxo-piperidines, a core structure in many biologically active compounds. A plausible and efficient strategy for this transformation involves a cascade reaction initiated by an aza-Michael addition.

In this proposed pathway, a primary amine or ammonia (B1221849) derivative is reacted with a 2-oxohex-5-enoate ester. The nucleophilic amine undergoes a conjugate addition to the electron-deficient terminal alkene, a reaction often catalyzed by a mild base. This initial step forms an amino-adipate derivative as a key intermediate.

Following the aza-Michael addition, the newly introduced amino group is positioned to react with the ester functionality at the other end of the carbon chain. This intramolecular cyclization can proceed via a Dieckmann-type condensation, particularly if the nitrogen is first acylated, leading to the formation of a six-membered piperidine (B6355638) ring. The specific substitution pattern on the resulting oxo-piperidine can be controlled by the choice of the starting amine and the reaction conditions. For instance, the use of substituted amines would lead to N-substituted piperidines.

This approach offers a convergent and atom-economical route to highly functionalized piperidine scaffolds. The resulting oxo-piperidines can serve as valuable intermediates for the synthesis of more complex alkaloids and pharmaceutical agents.

Table 1: Proposed Synthesis of Oxo-Piperidines via Aza-Michael Addition and Cyclization

Step Reactant 1 Reactant 2 Key Intermediate Product
1 Ethyl 2-oxohex-5-enoate Benzylamine Ethyl 6-(benzylamino)-2-oxohexanoate 1-Benzyl-3-oxopiperidine-2-carboxylic acid derivative

Exploring Diverse Ring Systems through Cycloaddition and Condensation Reactions

The synthetic utility of 2-oxohex-5-enoate derivatives extends beyond piperidine synthesis. The terminal alkene and the α-ketoester functionalities can independently or in concert participate in a variety of cycloaddition and condensation reactions to generate a diverse array of carbocyclic and heterocyclic ring systems.

The terminal double bond in 2-oxohex-5-enoate derivatives can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com When reacted with a conjugated diene, this process can efficiently construct a substituted cyclohexene (B86901) ring. The regioselectivity and stereoselectivity of the Diels-Alder reaction can often be controlled by the choice of diene, dienophile, and catalyst, providing access to complex polycyclic structures. masterorganicchemistry.com

Furthermore, the alkene can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides, leading to the formation of five-membered heterocyclic rings like isoxazolidines and triazolines, respectively. sci-hub.ru These reactions are valuable for introducing nitrogen and oxygen atoms into a molecular framework in a stereocontrolled manner.

The α-ketoester moiety also provides a handle for various condensation reactions. For example, reaction with hydrazines can yield pyridazinone derivatives, while condensation with amidines can lead to the formation of pyrimidine (B1678525) rings. These classical heterocyclic syntheses further broaden the scope of molecular diversity achievable from 2-oxohex-5-enoate precursors.

Table 2: Potential Cycloaddition and Condensation Reactions of 2-Oxohex-5-enoate Derivatives

Reaction Type Reactant(s) Resulting Ring System
[4+2] Cycloaddition 2-Oxohex-5-enoate + Butadiene Cyclohexene
[3+2] Cycloaddition 2-Oxohex-5-enoate + Benzylazide Triazoline
Condensation 2-Oxohex-5-enoate + Hydrazine Pyridazinone

Functionalized Analogs for Probing Specific Reactivity or Interactions

The synthesis and study of functionalized analogs of 2-oxohex-5-enoate can provide deeper insights into reaction mechanisms and allow for the fine-tuning of chemical reactivity. By systematically modifying the structure of the parent compound, it is possible to probe the electronic and steric effects on various transformations.

For instance, introducing electron-withdrawing or electron-donating groups at the terminal carbon of the alkene would modulate its reactivity as a Michael acceptor or a dienophile. An electron-withdrawing group would enhance its reactivity in aza-Michael additions and normal-electron-demand Diels-Alder reactions. Conversely, an electron-donating group could favor inverse-electron-demand Diels-Alder reactions.

Modification of the ester group can also have a significant impact. Bulky ester groups could influence the stereochemical outcome of cycloaddition reactions. Furthermore, replacing the ester with other functional groups, such as an amide or a Weinreb amide, could open up new avenues for subsequent transformations of the cyclized products.

The development of chiral analogs, for example, by using a chiral alcohol to form the ester, could enable asymmetric syntheses of the target heterocyles. These chiral, non-racemic products are of high value in medicinal chemistry and materials science.

Table 3: Examples of Proposed Functionalized Analogs and Their Potential Applications

Analog Type Structural Modification Potential Application
Electronically Modified Introduction of a nitro group on the terminal alkene Enhanced reactivity in Michael additions
Sterically Modified Use of a tert-butyl ester instead of a methyl ester Influence stereoselectivity in cycloadditions
Chiral Analog Esterification with a chiral alcohol (e.g., menthol) Asymmetric synthesis of heterocyclic products

Advanced Analytical Methodologies for Research on 2 Oxohex 5 Enoate Systems

Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable for gaining a real-time, molecular-level understanding of reactions involving 2-oxohex-5-enoate. By observing changes in molecular structure and bonding as they occur, these techniques allow for the direct detection of intermediates and the collection of kinetic data.

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for continuously monitoring the conversion of reactants to products and identifying short-lived species that are crucial to the reaction mechanism.

In-Situ NMR: This technique allows for the tracking of species in solution over time. For lithium enolates like lithium(1+) 2-oxohex-5-enoate, multinuclear NMR is particularly informative. rsc.org ¹H NMR can monitor the disappearance of α-protons from the precursor ketone and the appearance of vinylic protons in the enolate. More specialized nuclei offer deeper insights; for instance, ⁷Li and ⁶Li NMR spectroscopy are used to probe the aggregation state of the lithium enolate in solution (e.g., monomer, dimer, tetramer), which profoundly influences its reactivity. nih.govoxinst.com The method of continuous variation, monitored by ⁶Li NMR, can elucidate the structures of homo- and heteroaggregated enolates in solution. nih.gov Rapid-injection NMR (RI-NMR) techniques can be used to study fast reactions, such as aldol (B89426) additions involving lithium enolates, by acquiring spectra seconds after mixing reactants at low temperatures. amazonaws.com

In-Situ IR: Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to changes in vibrational modes of functional groups. It is particularly well-suited for monitoring the keto-enol tautomerism inherent in 2-oxohex-5-enoate systems. researchgate.netnih.gov The strong carbonyl (C=O) stretch of the keto form (typically ~1700-1725 cm⁻¹) can be monitored as it is replaced by the C=C and C-O stretches of the lithium enolate intermediate. This allows for real-time kinetic analysis of the enolization process. acs.org In-situ FTIR provides valuable data on reaction initiation, conversion rates, and the detection of intermediates that may have distinct carbonyl or double-bond frequencies.

Table 1: Application of In-Situ Spectroscopy for Lithium Enolate Reaction Monitoring

TechniqueNucleus/FrequencyInformation GainedExample Application
In-Situ NMR ¹H, ¹³CTracking reactant consumption and product formation; Structural elucidation of major species.Monitoring the deprotonation of 2-oxohex-5-enoic acid.
⁶Li, ⁷LiDetermining the aggregation state (monomer, dimer, tetramer) of the lithium enolate in solution. nih.govoxinst.comObserving the shift from a tetrameric to a dimeric enolate upon addition of a coordinating solvent like TMEDA. nih.gov
In-Situ IR 1500-1800 cm⁻¹Monitoring the disappearance of the ketone C=O stretch and the appearance of enolate C=C and C-O stretches. acs.orgQuantifying the rate of formation of this compound from its corresponding keto-acid precursor.
Detecting transient intermediates with unique vibrational signatures.Identifying a short-lived coordinated complex prior to an aldol reaction.

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify the components of a complex reaction mixture. Advanced MS methods, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for confirming the identity of the desired product, this compound, and for identifying byproducts, which provides clues to alternative reaction pathways. nih.gov

By coupling MS with a liquid chromatography (LC) or gas chromatography (GC) inlet, complex mixtures can be separated before analysis (LC-MS, GC-MS). This allows for the detailed characterization of the reaction outcome, including the detection of minor side products that may result from oligomerization, rearrangement, or fragmentation. nih.gov Tandem MS (MS/MS) experiments involve isolating a specific ion (e.g., the molecular ion of a suspected byproduct) and fragmenting it to obtain structural information, which helps in definitively identifying unknown compounds and mapping out complex reaction networks. nih.gov This approach is invaluable for optimizing reaction conditions to maximize the yield of the desired 2-oxohex-5-enoate product and minimize unwanted side reactions.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatography is the gold standard for separating components of a mixture, making it essential for assessing the purity of synthesized this compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile and thermally sensitive compounds like α-keto acids and their salts. researchgate.net For the analysis of 2-oxohex-5-enoate, a reversed-phase C18 column is often employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection can be achieved using a UV detector, as the α-keto acid chromophore absorbs light in the UV region. rsc.org By taking aliquots from a reaction at different time points, HPLC can be used to generate concentration profiles of reactants and products, providing quantitative data on reaction kinetics and yield. rsc.org Often, derivatization with reagents like o-phenylenediamine (B120857) (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) is used to enhance detection sensitivity, particularly for biological samples. rsc.org

Gas Chromatography (GC): While the lithium salt itself is non-volatile, GC can be used to analyze the corresponding ester or silylated derivative of the 2-oxohex-5-enoate. This requires a derivatization step to make the analyte volatile. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of components, making it a powerful tool for assessing the purity of the organic part of the compound and detecting volatile impurities. chromatographyonline.com

Table 2: Chromatographic Methods for the Analysis of 2-Oxohex-5-enoate Systems

MethodPrincipleTypical Stationary PhaseMobile Phase / Carrier GasDetectionUse Case
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Reversed-Phase C18Acetonitrile/Water with bufferUV, Fluorescence (with derivatization) rsc.orgPurity assessment of the final salt; Reaction monitoring. researchgate.net
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary columnHelium, HydrogenFlame Ionization (FID), Mass Spectrometry (MS)Purity assessment of the derivatized keto-ester; Analysis of volatile byproducts. chromatographyonline.com

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Excess Determination

While this compound itself is achiral, it can be used as a prochiral nucleophile in reactions (e.g., aldol or Michael additions) that generate new stereocenters. In such cases, determining the enantiomeric excess (ee) or diastereomeric excess (de) of the products is crucial.

Chiral HPLC is the most common method for this purpose. uma.es It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral product, leading to different retention times and thus their separation. wikipedia.org The relative peak areas in the chromatogram are used to calculate the ee.

Other techniques include chiral gas chromatography (for volatile derivatives) and chiroptical methods like Circular Dichroism (CD) spectroscopy. researcher.life CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a rapid method for ee determination, although it often requires calibration with enantiomerically pure standards. uma.es Mass spectrometry can also be used for chiral analysis by forming diastereomeric complexes with a chiral selector and analyzing their fragmentation or ion mobility. nih.gov

X-ray Diffraction Applied to Reaction Intermediates and Non-Prohibited Structures (Excluding Final Compound Identification)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While obtaining a crystal of the final this compound product might be challenging, this technique is exceptionally valuable for characterizing stable precursors or crystalline reaction intermediates. For example, if a reaction involving the enolate proceeds through a stable, crystalline intermediate (such as a lithium aldolate), X-ray diffraction can provide its precise bond lengths, bond angles, and solid-state aggregation state. nih.gov This information is invaluable for understanding the stereochemical course of a reaction and for validating proposed mechanistic pathways. rsc.orggla.ac.uk The study of organolithium intermediates by X-ray diffraction has provided fundamental insights into their structure and bonding, revealing the common formation of aggregated structures like dimers, tetramers, and hexamers. rsc.orgresearcher.life

Future Research Directions and Unexplored Avenues for Lithium 1+ 2 Oxohex 5 Enoate

Development of Novel Catalytic Applications (Beyond Biological Systems)

The inherent chemical functionalities of lithium(1+) 2-oxohex-5-enoate suggest its potential as a multifunctional catalyst in organic synthesis. The lithium ion itself is a well-known Lewis acid capable of activating substrates, while the enoate portion can participate directly in catalytic cycles. wikipedia.orgsioc.ac.cn Future research could explore its utility in several key areas:

Lewis Acid-Base Catalysis: The lithium cation can coordinate to and activate electrophiles, while the carboxylate or the enolizable keto group can function as a built-in base or nucleophile. This dual-functionality could be harnessed for reactions such as aldol (B89426) and Michael additions, where the compound could potentially catalyze the reaction intramolecularly or within a dimeric aggregate structure. The formation of lithium enolates from the α-keto acid moiety is a well-established principle that could be pivotal. ethz.chnih.govlibretexts.org

Asymmetric Catalysis: By complexing this compound with chiral ligands, it may be possible to develop novel, enantioselective catalysts. The coordination of a chiral amine or phosphine ligand to the lithium center could create a chiral pocket, directing the stereochemical outcome of reactions involving the enolate or the coordinated substrate. nih.gov

Ligand in Transition Metal Catalysis: The 2-oxohex-5-enoate anion could serve as a bidentate ligand (coordinating through the carboxylate and keto oxygens) for other catalytically active metals (e.g., Palladium, Copper, Iron). The resulting lithium-containing coordination compound could exhibit unique reactivity in cross-coupling or oxidation reactions, with the lithium ion potentially playing a role in stabilizing intermediates or modifying the electronic properties of the primary metal center. researchgate.netnih.gov

Table 1: Hypothetical Catalytic Applications of this compound
Reaction TypeProposed Role of CompoundPotential SubstratesAnticipated Outcome
Mukaiyama Aldol ReactionLewis Acid Catalyst (Li⁺)Aldehydes, Silyl Enol EthersAcceleration of C-C bond formation.
Michael AdditionEnolate Precursor / Baseα,β-Unsaturated Ketones, MalonatesEfficient conjugate addition with potential for diastereoselectivity.
Asymmetric AlkylationChiral Complex ComponentProchiral Ketones, Alkyl HalidesFormation of enantioenriched α-alkylated ketones.
Heck Cross-CouplingComponent of a Pd-complexAryl Halides, AlkenesModified reactivity or selectivity compared to standard ligands.

Exploration of Advanced Materials Science Applications

The presence of a terminal vinyl group in the 2-oxohex-5-enoate anion makes it a prime candidate for use as a functional monomer in polymer synthesis. acs.orgmdpi.com This opens avenues for creating specialized polymers with tailored properties, moving beyond conventional materials.

Synthesis of Functional Poly(vinyl ketones): Radical polymerization, particularly controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), could be employed to synthesize well-defined polymers. acs.org The resulting material would be a poly(vinyl ketone) derivative with a lithium α-keto-carboxylate group on each side chain.

Ion-Conducting Polymers: The incorporation of lithium salt moieties directly into the polymer structure could lead to the development of novel solid polymer electrolytes. These materials are of significant interest for applications in next-generation lithium-ion batteries, where they could replace flammable liquid electrolytes.

Reactive Polymer Scaffolds: The ketone functionality along the polymer backbone provides a reactive handle for post-polymerization modification. semanticscholar.orgresearchgate.net This would allow for the synthesis of a single precursor polymer that can then be functionalized with a variety of molecules (e.g., fluorophores, cross-linkers, or other polymers) to create a library of materials with diverse properties from a common starting point. researchgate.net

Photodegradable Materials: Polymers derived from vinyl ketones are often susceptible to photodegradation via Norrish-type reactions. acs.org This characteristic could be exploited to design photo-patternable or environmentally degradable materials for specialized applications in electronics or temporary coatings.

Table 2: Potential Properties of Polymers Derived from this compound Monomer
Polymer TypeKey FeaturePotential Application AreaRelevant Polymerization Technique
HomopolymerHigh density of Li⁺ ionsSolid Polymer ElectrolytesRAFT Polymerization
Block Copolymer (with Styrene)Self-assembly into nanostructuresNanopatterning, MembranesSequential RAFT Polymerization
Post-functionalized PolymerVersatile reactive backboneFunctional coatings, chromatography mediaFree Radical Polymerization followed by oximation
Cross-linked PolymerInsoluble network with ion-exchange capacitySpecialty resins, absorbent materialsCopolymerization with a di-vinyl cross-linker

High-Throughput Screening for Undiscovered Reactivity or Interactions in Chemical Libraries

High-Throughput Screening (HTS) offers a powerful methodology for accelerating the discovery of new reactions and molecular interactions. nih.govsigmaaldrich.com Applying HTS to this compound could rapidly unveil novel reactivity profiles that would be time-consuming to find through traditional, hypothesis-driven research.

A research program could involve screening the compound against extensive chemical libraries under a wide array of conditions. nih.gov For instance, it could be tested as a potential catalyst against a matrix of different electrophiles and nucleophiles to identify unexpected bond formations. nih.govrepec.org Similarly, its interaction with a library of metal salts could reveal novel coordination complexes with unique optical or electronic properties. The use of automated, miniaturized reaction platforms and rapid analysis techniques (e.g., mass spectrometry or fluorescence-based assays) would allow for thousands of unique experiments to be conducted efficiently. This data-rich approach could uncover entirely new areas of chemical space where this compound plays a key role.

Table 3: Hypothetical High-Throughput Screening Campaign Workflow
PhaseObjectiveMethodologyExample LibrarySuccess Metric
Primary ScreenIdentify novel catalytic activityNanomole-scale reactions in 1536-well plates; LC-MS analysisDiverse library of aldehydes and ketonesDetection of new product formation (>10% conversion)
Secondary ScreenInvestigate substrate scopeArray of structurally related substrates run under optimized conditionsSubstituted benzaldehydesQuantification of yield and selectivity for promising reactions
Interaction ScreenDiscover novel coordination complexesUV-Vis or fluorescence spectroscopy upon mixingTransition metal chlorides (Cu, Fe, Ni, etc.)Significant shifts in spectral properties

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides significant advantages for handling highly reactive reagents, such as organolithium compounds, by offering superior control over temperature, mixing, and reaction time, thereby enhancing safety and reproducibility. okayama-u.ac.jpacs.orgresearchgate.netthieme-connect.de Future research should focus on integrating the synthesis and use of this compound into automated flow platforms. researchgate.net

A potential workflow could involve a first flow reactor where the 2-oxohex-5-enoic acid is deprotonated by a lithium base to continuously generate the target salt. The output stream containing the product could then be directly introduced into a second reactor, where it is used as a catalyst or monomer in a subsequent transformation. This "end-to-end" automated process would enable the safe, on-demand production and immediate use of the compound, which is particularly valuable for exploring reactions that may involve unstable intermediates or are highly exothermic. okayama-u.ac.jp Such platforms facilitate rapid reaction optimization by allowing parameters to be varied systematically and automatically, accelerating the discovery of optimal process conditions.

Table 4: Comparison of Batch vs. Flow Synthesis for a Polymerization Reaction
ParameterConventional Batch ProcessProposed Flow Process
Temperature ControlDifficult to manage exotherms, potential for hotspotsExcellent heat exchange due to high surface-area-to-volume ratio
MixingCan be inefficient, leading to broader polymer dispersityRapid and efficient mixing, leading to more uniform polymers
SafetyLarge volumes of reactive material handled at onceSmall reaction volumes at any given time, inherently safer
ScalabilityChallenging; requires redesign of reactor and cooling systemsStraightforward by running the system for a longer duration
AutomationComplex to fully automate multiple stepsEasily integrated into multi-step, automated sequences

Deeper Theoretical Understanding of Solvation Effects and Ion Pairing in Lithium Chemistry

The reactivity of lithium-containing compounds is profoundly influenced by the surrounding solvent and the nature of ion pairing and aggregation. acs.org A comprehensive theoretical investigation using computational chemistry methods is essential to build a fundamental understanding of this compound.

Computational Modeling: Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to model the behavior of the compound at the molecular level. mdpi.comarxiv.org These studies can predict the geometry of ion pairs, the stability of larger aggregates (dimers, tetramers), and the structure of the solvation shell in various organic solvents. researchgate.net

Predicting Reactivity: By calculating the energies of transition states, computational models can provide insights into reaction mechanisms and predict the feasibility of different catalytic pathways. researchgate.net For example, modeling could determine whether the lithium ion preferentially coordinates to the keto or carboxylate oxygen and how this preference influences the compound's reactivity as an enolate precursor.

Solvent Effects: Simulations can systematically probe the effect of different solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMC), on the compound's aggregation state and ion-pair dissociation. mdpi.comnih.govaip.org This knowledge is crucial for rationally selecting solvents to optimize experimental outcomes in both catalysis and materials science.

Table 5: Proposed Computational Studies and Potential Insights
Computational MethodSystem to be StudiedKey Parameter to InvestigatePotential Insight Gained
DFTMonomer and Dimer in vacuumBinding energies and coordination geometriesInherent stability of aggregates and preferred Li⁺ coordination sites.
MDSingle ion pair in various solvent boxes (THF, DMC, Toluene)Radial distribution functions, coordination numbersStructure of the solvation shell and degree of solvent interaction.
DFTReaction with an aldehydeTransition state energy of aldol additionActivation barrier and mechanistic pathway of catalytic cycle.
MDConcentrated solution in an organic solventCluster analysisPrediction of dominant aggregate structures at realistic concentrations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.